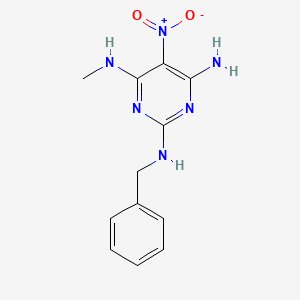

N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine

Descripción general

Descripción

N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a chemical compound that has garnered attention in scientific research due to its potential biological activities and applications. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a nitro group attached to a pyrimidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps. One common method includes the reaction of benzyl chloride with methylamine to form N-benzyl-N-methylamine. This intermediate is then reacted with 5-nitropyrimidine-2,4,6-triamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine. Compounds with similar structural frameworks have demonstrated effectiveness against various pathogens, including bacteria and fungi.

Key Findings:

- Bacterial Inhibition: The compound exhibits notable activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values reported around 256 µg/mL for related derivatives.

- Fungal Activity: Preliminary tests indicate potential antifungal effects, warranting further exploration in clinical settings.

Anticancer Properties

The compound has shown promising results in cancer research, particularly in inducing cytotoxicity in cancer cell lines. Its mechanism of action appears to involve multiple pathways, including apoptosis induction and cell cycle arrest.

Case Studies:

- Study on Lung Cancer Cells: In vitro studies on A549 lung cancer cells revealed an IC50 value of 15.0 µM, indicating effective apoptosis induction.

- Breast Cancer Research: MCF7 breast cancer cells exhibited an IC50 of 12.5 µM, with mechanisms involving cell cycle arrest at the G1 phase.

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Apoptosis induction |

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways. This inhibition could play a role in its anticancer effects and other therapeutic applications.

Mechanisms Identified:

- Acetylcholinesterase Inhibition: Similar compounds have shown the ability to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

- Thymidylate Synthase Inhibition: The compound may also inhibit thymidylate synthase directly, impacting the folic acid cycle and cellular proliferation.

Immunomodulatory Effects

Emerging research suggests that this compound can modulate immune responses by inhibiting IgE and IgG receptor signaling cascades. This property could be beneficial in treating allergic reactions and autoimmune diseases.

Research Insights:

- IgE Signaling Inhibition: The compound has been shown to inhibit pathways leading to the release of inflammatory mediators associated with allergic responses.

- Potential Therapeutic Use: Further studies are needed to evaluate its efficacy in clinical settings for allergy treatment.

Mecanismo De Acción

The mechanism of action of N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparación Con Compuestos Similares

Similar Compounds

N-Benzyl-4-methylbenzamide: Shares a similar benzyl and methyl group structure but lacks the nitro group and pyrimidine ring.

N-Benzyl-2-methyl-4-nitroaniline: Contains a similar nitro group and benzyl group but differs in the overall structure and functional groups.

Uniqueness

N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine is unique due to its specific combination of functional groups and its potential biological activities. The presence of the nitro group and pyrimidine ring distinguishes it from other similar compounds and contributes to its unique properties and applications.

Actividad Biológica

N2-benzyl-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a benzyl group at the N2 position and a methyl group at the N4 position, along with a nitro group at the C5 position. This unique structure contributes to its biological activity.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets.

- Antimicrobial Activity : The compound exhibits antimicrobial properties by interfering with DNA synthesis in various pathogens. Nitro-containing compounds like this one are known to produce reactive intermediates that can damage DNA, leading to cell death .

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells by targeting specific enzymes involved in DNA replication and repair. The nitro group can be reduced within the cellular environment, generating reactive species that induce cytotoxic effects .

Antimicrobial Studies

Numerous studies have highlighted the antimicrobial potential of nitro-substituted compounds. For instance:

- A study demonstrated that nitro derivatives can act as effective agents against bacterial infections by generating toxic intermediates upon reduction, which subsequently bind to DNA and cause cellular damage .

- In vitro assays showed that this compound exhibited significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Studies

In terms of anticancer activity:

- In vitro studies indicated that this compound could inhibit the growth of various cancer cell lines. For example, it was found to reduce cell viability in human breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving apoptosis and cell cycle arrest .

- A comparative study showed that this compound was more effective than standard chemotherapeutic agents in certain cancer models due to its dual mechanism of action targeting both DNA synthesis and repair pathways .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. The results suggested that the compound effectively inhibited bacterial growth within 24 hours of exposure.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In a study assessing the effects on MCF-7 breast cancer cells:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The data indicated a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.

Propiedades

IUPAC Name |

2-N-benzyl-4-N-methyl-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O2/c1-14-11-9(18(19)20)10(13)16-12(17-11)15-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H4,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHPAQAPIXUXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1[N+](=O)[O-])N)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319661 | |

| Record name | 2-N-benzyl-4-N-methyl-5-nitropyrimidine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677676 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

610756-68-8 | |

| Record name | 2-N-benzyl-4-N-methyl-5-nitropyrimidine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.